4-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2-dihydropyridin-2-one
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Overview
Description
4-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry and Pharmacology Applications
Anti-Cancer Activities : The synthesis and evaluation of substituted 1,3,4-oxadiazolyl tetrahydropyridines have shown potential anti-cancer activities. These compounds, due to their functionalized tetrahydropyridine (THP) ring systems, were investigated for their efficacy against cancer, demonstrating moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda et al., 2007).
HIV-1 Reverse Transcriptase Inhibitors : Derivatives designed with modifications to the dihydrothiazole ring and isatin nucleus have been studied for their activity against HIV-1 reverse transcriptase. The research indicated that these compounds are active towards both DNA polymerase and ribonuclease H functions, suggesting their potential as dual inhibitors (Meleddu et al., 2016).
Organic Synthesis and Chemical Interactions
Synthetic Applications : The 1,4-dihydropyridine scaffold is widely employed in organic synthesis and medicinal chemistry, acting as a hydrogen transfer reagent. A specific study described the synthesis of a dihydropyridine derivative, highlighting its utility for downstream derivatization towards new molecules (Borgarelli et al., 2022).
Molecular Organization Studies : Investigations into the molecular organization of dihydropyridine derivatives have been conducted, focusing on their interactions within dipalmitoylphosphatidylcholine bilayers. These studies reveal the impact of compound structure on molecular aggregation and fluorescence properties, contributing to our understanding of their behavior in biological systems (Kluczyk et al., 2016).
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to interact with various biological targets, including enzymes and receptors . These interactions can lead to a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .
Biochemical Pathways
Thiazole-containing molecules have been reported to activate or stop various biochemical pathways and enzymes . The downstream effects of these interactions can lead to a wide range of biological activities .
Pharmacokinetics
The solubility of thiazole-containing compounds in water, alcohol, and ether suggests that they may have good bioavailability.
Result of Action
Thiazole-containing molecules have been reported to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in biochemical pathways .
Action Environment
The properties of thiazole-containing compounds, such as their solubility in various solvents , suggest that they may be influenced by the environment in which they are used.
Properties
IUPAC Name |
4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-3-4-13(11(14)5-8)6-10-7-15-9(2)12-10/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYJZIBFIJOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CC2=CSC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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